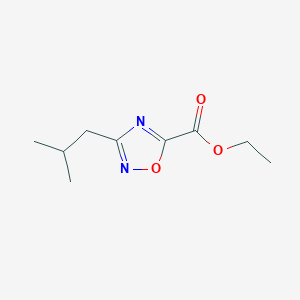
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. It is an ester, which are often characterized by their fruity odors . The compound contains an ethyl group and a 2-methylpropyl group, also known as an isobutyl group . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, an ethyl group, and a 2-methylpropyl group. The oxadiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen and oxygen . The ethyl and 2-methylpropyl groups are alkyl groups, which are a type of hydrocarbon group .Applications De Recherche Scientifique
Versatile Building Blocks in Medicinal Chemistry
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate derivatives have been identified as versatile building blocks in medicinal chemistry. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate were prepared under mild conditions, showcasing a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These blocks can be integrated into biologically relevant molecules, indicating their utility in drug discovery and development (Ž. Jakopin, 2018).
Antihypertensive Activity
In another study, 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a variant similar to the ethyl ester , demonstrated antihypertensive activity in rats. This suggests the potential of such compounds in the development of new antihypertensive drugs, highlighting their significance in therapeutic research (A. A. Santilli & R. Morris, 1979).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid has been explored, showcasing the chemical versatility and practical applications of these compounds beyond biomedicine. These derivatives have been shown to form a protective layer on the metal surface, significantly reducing corrosion rates, which is crucial for industrial maintenance and sustainability (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis of Biologically Active Molecules
Further research has demonstrated the utility of similar oxadiazole derivatives in the synthesis of biologically active molecules. For instance, microwave-assisted synthesis of hybrid molecules containing oxadiazole nuclei explored their antimicrobial, antilipase, and antiurease activities. These findings underscore the role of oxadiazole derivatives in advancing the development of new pharmaceuticals with potential applications in treating various diseases (Serap Başoğlu et al., 2013).
Antimicrobial Evaluation
1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of disubstituted 1,3,4-oxadiazole derivatives from ethyl mandelate have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (E. Jafari et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(11-14-8)5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPJBKKGPMVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
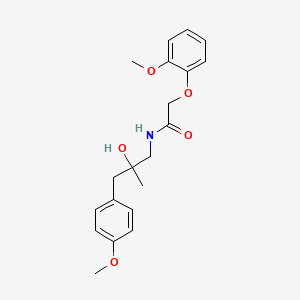

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2-Chlorophenothiazin-10-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2874202.png)
![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2874204.png)
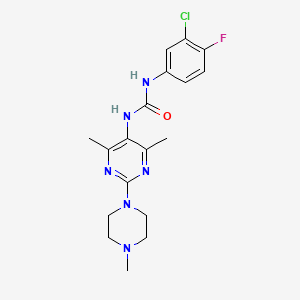
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)
![1-(1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2874208.png)
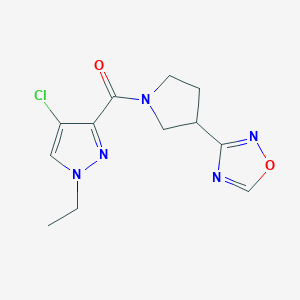
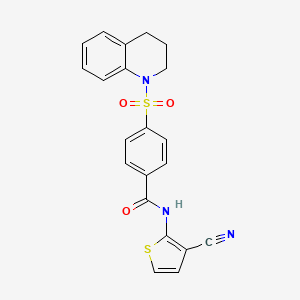
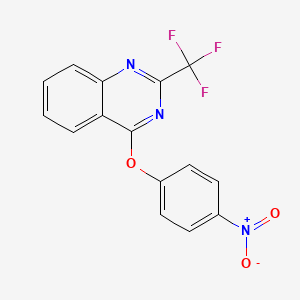
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
